molecular formula C13H9ClF3NO2S B12074040 3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide

3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B12074040
M. Wt: 335.73 g/mol
InChI Key: UYDKPXKDQLYAPM-UHFFFAOYSA-N
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Description

3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative featuring a biphenyl scaffold substituted with chloro (Cl) and trifluoromethyl (CF₃) groups. Its molecular formula is C₁₃H₁₀ClF₃NO₂S, with a molecular weight of 345.74 g/mol (calculated). The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where a sulfonyl chloride intermediate reacts with an appropriate boronic acid (e.g., 4-trifluoromethylphenylboronic acid) . Subsequent amidation or sulfonamide formation involves reacting the biphenyl sulfonyl chloride with amines under basic conditions (e.g., DMAP, triethylamine) .

Key structural features include:

  • Electron-withdrawing groups (EWGs): The Cl and CF₃ substituents enhance electrophilicity and metabolic stability.

Properties

Molecular Formula

C13H9ClF3NO2S

Molecular Weight

335.73 g/mol

IUPAC Name

2-chloro-4-[4-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9ClF3NO2S/c14-11-7-9(3-6-12(11)21(18,19)20)8-1-4-10(5-2-8)13(15,16)17/h1-7H,(H2,18,19,20)

InChI Key

UYDKPXKDQLYAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)S(=O)(=O)N)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and stabilize intermediates.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors
3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide 3-Cl, 4'-CF₃ C₁₃H₁₀ClF₃NO₂S 345.74 ~4.8* 1 4
4′-Chloro-N-Mesityl-[1,1′-biphenyl]-4-sulfonamide (B8) 4′-Cl, N-Mesityl C₂₁H₂₀ClNO₂S 393.90 5.2 1 3
4′-(Trifluoromethoxy)-N-(3,4,5-Trimethoxyphenyl)-[1,1′-biphenyl]-4-sulfonamide (D3) 4′-OCF₃, N-(3,4,5-OMe) C₂₂H₂₀F₃NO₆S 507.46 3.1 1 9
N-(3-Fluorophenyl)[1,1'-biphenyl]-4-sulfonamide N-(3-FPh) C₁₈H₁₄FNO₂S 327.38 4.8 1 4
3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid 4′-Cl, propanoic acid tail C₁₅H₁₄ClNO₄S 339.79 2.5 2 5

*Estimated based on structural similarity to .

Key Observations:
  • Lipophilicity (logP): The trifluoromethyl group in the target compound increases hydrophobicity (logP ~4.8), comparable to N-(3-fluorophenyl) derivatives . Bulkier substituents (e.g., mesityl in B8) further elevate logP to 5.2, while polar groups (e.g., propanoic acid in ) reduce it to 2.3.
  • Hydrogen Bonding: The trifluoromethoxy (OCF₃) and trimethoxyphenyl groups in D3 significantly increase H-bond acceptors (9 vs. 4 in the target compound), enhancing solubility in polar solvents .
Key Observations:
  • The Suzuki-Miyaura reaction is universally employed for biphenyl scaffold construction, with yields consistently >80% .
  • Amidation steps (e.g., with mesitylamine or trimethoxyaniline) slightly reduce yields due to steric hindrance from bulky substituents .

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